molecular formula C14H24O6 B14402940 Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol CAS No. 89398-44-7

Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol

Cat. No.: B14402940
CAS No.: 89398-44-7
M. Wt: 288.34 g/mol
InChI Key: FFQPHMLFPDCCQM-UHFFFAOYSA-N
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Description

Acetic acid;bicyclo[521]dec-8-ene-1,7-diol is a chemical compound with the molecular formula C10H16O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol typically involves the reaction of bicyclo[5.2.1]dec-8-ene-1,7-diol with acetic acid under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[5.2.1]dec-8-ene-1,7-diol: The parent compound without the acetic acid moiety.

    Bicyclo[5.2.1]dec-7-en-1-ol: A similar compound with a different hydroxyl group position.

Uniqueness

Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol is unique due to the presence of both the acetic acid and the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89398-44-7

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol

InChI

InChI=1S/C10H16O2.2C2H4O2/c11-9-4-2-1-3-5-10(12,8-9)7-6-9;2*1-2(3)4/h6-7,11-12H,1-5,8H2;2*1H3,(H,3,4)

InChI Key

FFQPHMLFPDCCQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC2(CC(CC1)(C=C2)O)O

Origin of Product

United States

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